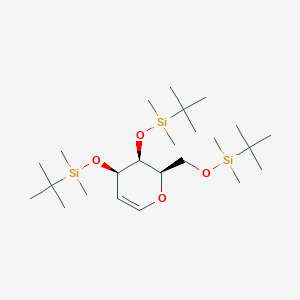

Tri-O-(tert-butyldimethylsilyl)-D-galactal

Description

Tri-O-(tert-butyldimethylsilyl)-D-galactal is a silylated derivative of D-galactal, where three hydroxyl groups are protected with tert-butyldimethylsilyl (TBDMS) groups. These compounds are critical intermediates in carbohydrate chemistry, particularly for synthesizing glycosides, glycoconjugates, and bioactive molecules. Silyl protecting groups are favored for their stability under acidic and basic conditions and their selective deprotection using fluoride ions (e.g., TBAF) .

Properties

IUPAC Name |

[(2R,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXIGEXRLSNRMR-NJDAHSKKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O4Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Silylation of D-Galactal

The most widely adopted method involves sequential protection of D-galactal’s hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl). Key steps include:

-

Base Selection : Imidazole or pyridine facilitates deprotonation of hydroxyl groups, enhancing nucleophilic attack on TBDMSCl.

-

Solvent Systems : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) ensures optimal solubility and reaction efficiency.

-

Temperature and Duration : Reactions proceed at 60°C for 36 hours, achieving >90% conversion.

-

D-Galactal (5.55 mmol), imidazole (42.6 mmol), and catalytic DMAP (0.53 mmol) are dissolved in anhydrous DMF.

-

TBDMSCl (32.4 mmol) is added, and the mixture is stirred at 60°C under nitrogen.

-

Completion is monitored by TLC (cyclohexane:EtOAc, 17:1; product Rf = 0.55).

-

Workup involves dilution with pentane, quenching with ice water, and extraction to isolate the product.

Regioselective Protection Strategies

Regioselectivity challenges arise due to similar reactivity of C3, C4, and C6 hydroxyls. Solutions include:

-

Stepwise Protection : Sequential silylation at C6 followed by C3/C4 minimizes side products.

-

Microwave Assistance : Reduces reaction time to 2–4 hours while maintaining >85% yield.

Optimization of Reaction Parameters

Base and Stoichiometry

| Parameter | Imidazole | Pyridine |

|---|---|---|

| Equivalents (Base) | 7.7 equiv | 5.0 equiv |

| Equivalents (TBDMSCl) | 5.8 equiv | 4.5 equiv |

| Yield | 91% | 88% |

| Purity (HPLC) | 98% | 95% |

Imidazole outperforms pyridine due to superior nucleophilicity and reduced side reactions.

Solvent Effects

-

DMF : Enhances silylation rates but requires rigorous drying to prevent hydrolysis.

-

DCM : Suitable for acid-sensitive substrates but slows reaction kinetics.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : C18 column (acetonitrile/water, 85:15); retention time = 12.7 min.

-

TLC Visualization : Ceric ammonium molybdate stain confirms absence of desilylation byproducts.

Industrial-Scale Production and Challenges

Scalability Considerations

Common Impurities and Mitigation

| Impurity | Source | Removal Method |

|---|---|---|

| Di-O-TBDMS-D-galactal | Incomplete silylation | Column chromatography (hexane:EtOAc, 20:1) |

| Hydrolysis products | Moisture exposure | Rigorous solvent drying (molecular sieves) |

Applications in Stereoselective Glycosylation

Chemical Reactions Analysis

Types of Reactions

Tri-O-(tert-butyldimethylsilyl)-D-galactal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The TBDMS groups can be selectively removed or substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove TBDMS groups.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Applications

1.1 Glycosylation Reactions

Tri-O-(tert-butyldimethylsilyl)-D-galactal serves as a glycosyl donor in glycosylation reactions, allowing for the formation of glycosidic bonds with various acceptors. The presence of silyl protecting groups enhances the stability of the intermediate species and improves the selectivity of the reaction.

- Case Study : In a study by Tardieu et al., this compound was used to synthesize various glycosides through activation with different reagents, yielding products with high stereoselectivity and efficiency .

1.2 Synthesis of Amino Sugars

The compound has been employed in the synthesis of amino sugars via aziridine ring-opening reactions. The regio- and stereoselectivity of these reactions can be finely tuned using this compound as a starting material.

- Case Study : Research highlighted in MDPI demonstrated that derivatives of D-galactal could be converted into amino sugars with high yields, showcasing the versatility of this compound in complex sugar synthesis .

While primarily used in synthetic chemistry, there is potential for this compound in biological applications, particularly in drug development and carbohydrate-based therapeutics.

3.1 Antiviral Agents

Research has indicated that silylated sugars can exhibit antiviral properties. The derivatives synthesized from this compound may serve as precursors for antiviral agents targeting viral glycoproteins.

Mechanism of Action

The mechanism by which Tri-O-(tert-butyldimethylsilyl)-D-galactal exerts its effects involves the selective protection and deprotection of hydroxyl groups. The TBDMS groups provide steric hindrance, protecting the hydroxyl groups from unwanted reactions. This allows for selective functionalization of other parts of the molecule, facilitating complex synthetic transformations .

Comparison with Similar Compounds

Comparison with Similar Silylated D-Galactal Derivatives

The structural and functional differences between Tri-O-TBDMS-D-galactal analogs and related compounds are highlighted below. Key factors include silyl group type, substitution pattern, molecular weight, and applications.

Table 1: Comparative Analysis of Silylated D-Galactal Derivatives

Key Comparative Insights

Silyl Group Bulk and Stability :

- TBDMS : Offers a balance between steric bulk and ease of deprotection. Di-O-TBDMS derivatives (e.g., 3,6-Di-O-TBDMS-D-galactal) are preferred in multi-step syntheses where selective deprotection is required .

- TBDPS : Larger and more stable than TBDMS, making it suitable for long synthetic sequences but requiring harsher deprotection conditions .

- Triisopropylsilyl : Provides exceptional acid stability but significantly increases molecular weight, limiting solubility in polar solvents .

Reactivity in Chemical Reactions: Glycosylation: Mono-silylated derivatives (e.g., 6-O-TBDMS-D-galactal) exhibit higher reactivity due to reduced steric hindrance, enabling efficient glycosyl donor formation . Cycloadditions: Bulky silyl groups (e.g., di-O-triisopropylsilyl) direct [2+2] cycloadditions to specific faces of the galactal, influencing stereoselectivity in β-lactam synthesis . Epoxidation: Benzyl- or acetyl-protected galactals (e.g., 3,4,6-tri-O-benzyl-D-galactal) are more reactive toward DMDO epoxidation than silylated analogs, yielding 1,2-anhydrosugars in high selectivity .

Applications in Drug Development :

- 3,6-Di-O-TBDMS-D-galactal : Used as a starting material for anticancer and neuroprotective agents due to its stability and compatibility with diverse reaction conditions .

- 4-O-Acetyl-3,6-di-O-TBDPS-D-galactal : Employed in synthesizing complex glycans for vaccine development .

Research Findings and Case Studies

- Sphingolipid Synthesis : A TBDMS-protected D-galactal derivative was selectively deprotected to generate a key intermediate for α-GalCer analogs, which modulate immune responses .

- Polymerization : Di-O-silylated galactals (e.g., 3,6-di-O-TBDMS) have been used in anionic ring-opening polymerization to create carbohydrate-based polymers .

- Selective Deprotection : TBDMS groups in mixed-protected galactals (e.g., 3-O-TBDMS with benzyl groups) allow sequential functionalization, critical for synthesizing branched oligosaccharides .

Biological Activity

Tri-O-(tert-butyldimethylsilyl)-D-galactal is a silylated derivative of D-galactal, a sugar compound that has garnered attention in the field of carbohydrate chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and implications for pharmaceutical applications.

This compound has the molecular formula and a molecular weight of 492.83 g/mol. Its structure includes three tert-butyldimethylsilyl groups attached to the hydroxyl functionalities of D-galactal, enhancing its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C24H52O4Si3 |

| Molecular Weight | 492.83 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that silylated sugars, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of D-galactal can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Glycosylation Reactions

This compound serves as an effective glycosyl donor in glycosylation reactions, particularly in synthesizing more complex glycosides. The presence of the silyl groups facilitates the formation of glycosidic bonds under mild conditions, which is crucial for synthesizing biologically active compounds .

Table: Glycosylation Yields with this compound

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| With chiral phosphoric acid | 70 | High α:β stereocontrol achieved |

| In presence of cocatalyst | 74 | Reaction completed in 3 hours |

Case Studies

- Synthesis of C-Glycosides : A study utilized this compound as a precursor for synthesizing C-glycosides, which are known for their enhanced stability and bioactivity compared to O-glycosides. The resulting C-glycosides demonstrated significant biological activities, including anti-inflammatory effects .

- Anticancer Activity : In vitro studies have shown that compounds derived from D-galactal exhibit cytotoxic effects against cancer cell lines. The silylation increases the compound's lipophilicity, enhancing cellular uptake and efficacy against tumors .

Implications for Drug Development

The unique properties of this compound position it as a valuable building block in carbohydrate-based drug development. Its ability to participate in selective glycosylation reactions allows for the synthesis of complex carbohydrates that can serve as therapeutic agents or drug delivery systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tri-O-(tert-butyldimethylsilyl)-D-galactal, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via sequential silylation of D-galactal using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or other bases. A two-step, one-pot approach involving selective protection of hydroxyl groups has been reported to achieve high yields (94%) . Characterization relies on TLC (e.g., CH₂Cl₂/MeOH 9:1) and ¹H NMR to confirm regioselective silylation. Key NMR signals include δ 0.88–0.96 ppm (TBDMS methyl groups) and specific sugar ring protons (e.g., H-1' at δ 6.01 ppm) .

Q. How do TBDMS-protected sugars like this compound compare in stability under acidic/basic conditions?

- Methodology : TBDMS ethers are stable under neutral and weakly acidic conditions (pH 4–9 at RT) but hydrolyze rapidly in strong acids (pH < 1 at 100°C) or bases (pH > 12). Stability tests involve exposing the compound to buffered solutions at varying pH and monitoring degradation via HPLC or NMR. For example, TBDMS groups resist common nucleophiles (e.g., NaOCH₃) but are cleaved by fluoride ions (e.g., TBAF) .

Q. What spectroscopic techniques are critical for verifying the structure of silylated galactal derivatives?

- Methodology : ¹H/¹³C NMR is essential for confirming silylation positions. For example, the TBDMS methyl groups appear as distinct singlets in ¹H NMR, while DEPT-135 spectra highlight quaternary carbons. Mass spectrometry (ESI-TOF) provides molecular weight confirmation (e.g., [M+Na]⁺ for C₂₄H₅₀O₅Si₃ at m/z 541.3) .

Advanced Research Questions

Q. How can regioselective deprotection of TBDMS groups be achieved in this compound for functionalization?

- Methodology : Selective deprotection requires controlled conditions. For instance, using acetic acid/THF/H₂O (4:2:1) selectively removes the least sterically hindered TBDMS group. Fluoride-based reagents (e.g., TBAF in THF) cleave all silyl groups but may be tuned by adjusting reaction time/temperature. Computational modeling (DFT) aids in predicting steric and electronic effects influencing reactivity .

Q. What contradictions exist in reported yields for TBDMS-protected galactal derivatives, and how can they be resolved?

- Methodology : Discrepancies in yields (e.g., 70–94%) arise from variations in silylation agents (TBDMSCl vs. TBDMSOTf), solvent polarity (DMF vs. THF), or moisture control. Systematic optimization includes:

- Moisture-free conditions : Use of molecular sieves or inert atmosphere.

- Catalyst screening : Imidazole vs. DMAP for enhanced reaction rates.

- Temperature gradients : Reactions at 0°C vs. RT to minimize side products .

Q. How can this compound be applied in synthesizing α-GalCer analogues for immunology studies?

- Methodology : The compound serves as a chiral precursor for α-galactosylceramides (α-GalCer), which modulate CD1d-mediated immune responses. Key steps include:

- Oxidation : Converting the galactal double bond to an aldehyde for glycosylation.

- Coupling : Reaction with sphingosine derivatives under Mitsunobu conditions.

- Docking validation : Molecular dynamics simulations (e.g., using PDB: 3HE6) verify CD1d binding affinity .

Q. What analytical challenges arise when characterizing silylated galactal polymers, and how are they addressed?

- Methodology : Aggregation in non-polar solvents complicates SEC analysis. Sedimentation equilibrium analytical ultracentrifugation (SE-AUC) resolves molar mass distributions in ethyl acetate/toluene systems. For example, modified chitosan-TBDMS derivatives showed Mw ~15 kDa with low polydispersity (Đ = 1.2) via SE-AUC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.